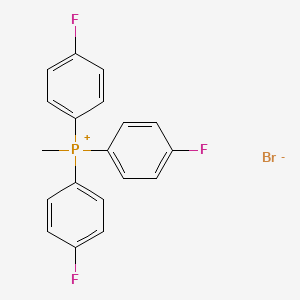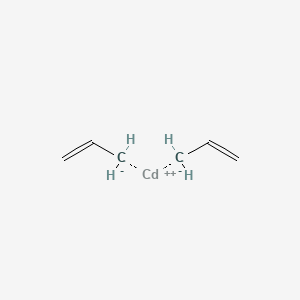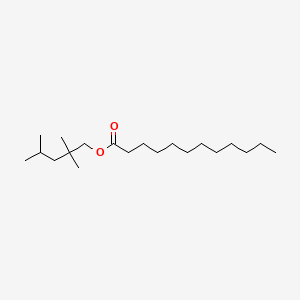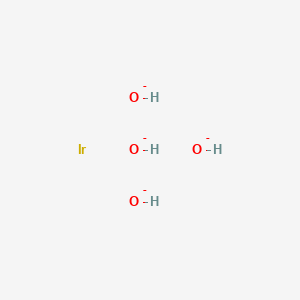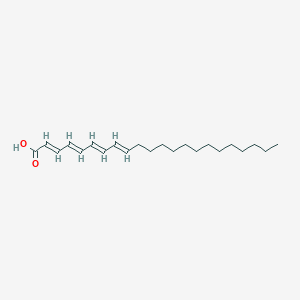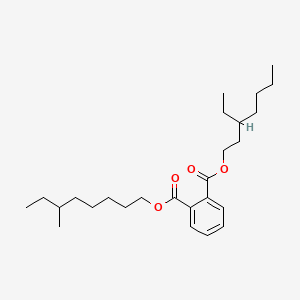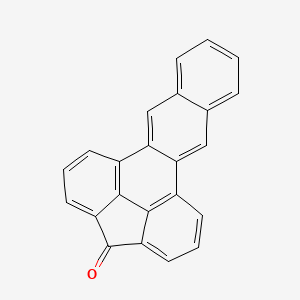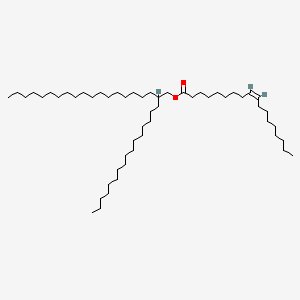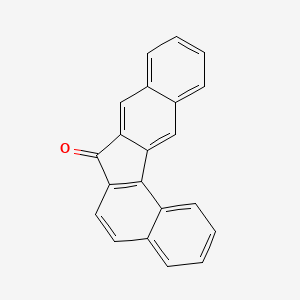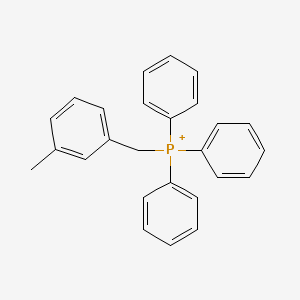
Magnesium di(hexanolate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium di(hexanolate) is an organometallic compound with the chemical formula C₁₂H₂₆MgO₂ It is a magnesium alkoxide, where magnesium is bonded to two hexanolate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium di(hexanolate) can be synthesized through the reaction of magnesium with hexanol in the presence of a catalyst. The reaction typically involves the following steps:
Preparation of Magnesium Alkoxide: Magnesium metal is reacted with hexanol under an inert atmosphere to prevent oxidation. The reaction is usually carried out at elevated temperatures to facilitate the formation of the alkoxide.
Purification: The crude product is purified by distillation or recrystallization to obtain pure magnesium di(hexanolate).
Industrial Production Methods
Industrial production of magnesium di(hexanolate) follows similar principles but on a larger scale. The process involves:
Bulk Reaction: Large quantities of magnesium and hexanol are reacted in a reactor vessel. The reaction conditions are optimized for maximum yield and purity.
Separation and Purification: The product is separated from the reaction mixture and purified using industrial-scale distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Magnesium di(hexanolate) undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form magnesium oxide and hexanoic acid.
Substitution: The hexanolate groups can be substituted with other alkoxide groups through alcoholysis.
Hydrolysis: It reacts with water to form magnesium hydroxide and hexanol.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Substitution: Alcohols with different alkyl groups under reflux conditions.
Hydrolysis: Water or aqueous solutions at room temperature.
Major Products
Oxidation: Magnesium oxide and hexanoic acid.
Substitution: Magnesium alkoxides with different alkyl groups.
Hydrolysis: Magnesium hydroxide and hexanol.
Scientific Research Applications
Magnesium di(hexanolate) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and transesterification.
Materials Science: It is used in the synthesis of magnesium-based materials with unique properties.
Biology and Medicine:
Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of magnesium di(hexanolate) involves the coordination of magnesium with the hexanolate groups. This coordination facilitates various chemical reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Magnesium di(ethanolate): Similar in structure but with shorter alkyl chains.
Magnesium di(propanolate): Similar in structure but with different alkyl chains.
Magnesium di(butanolate): Similar in structure but with different alkyl chains.
Uniqueness
Magnesium di(hexanolate) is unique due to its longer alkyl chains, which can influence its reactivity and solubility. This makes it suitable for specific applications where other magnesium alkoxides may not be effective.
Properties
CAS No. |
21643-32-3 |
|---|---|
Molecular Formula |
C12H26MgO2 |
Molecular Weight |
226.64 g/mol |
IUPAC Name |
magnesium;hexan-1-olate |
InChI |
InChI=1S/2C6H13O.Mg/c2*1-2-3-4-5-6-7;/h2*2-6H2,1H3;/q2*-1;+2 |
InChI Key |
GOMJHGKTFLDIRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[O-].CCCCCC[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


